Ácido 5-(4-nitrofenil)furano-2-carboxílico

Descripción general

Descripción

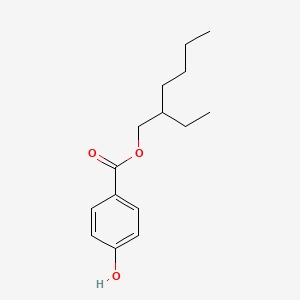

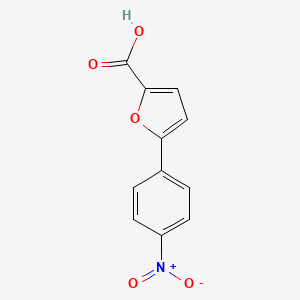

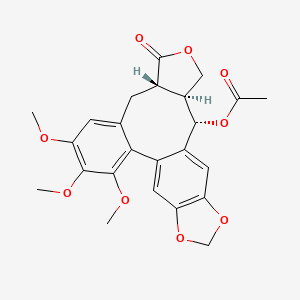

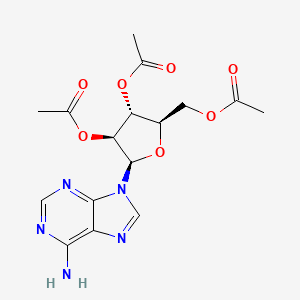

5-(4-Nitrophenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a nitrophenyl group at the 5-position and a carboxylic acid group at the 2-position

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound’s derivatives have shown potential as antimycobacterial agents by interfering with iron homeostasis in Mycobacterium tuberculosis.

Medicine: Research has indicated its potential use in developing new therapeutic agents for tuberculosis.

Industry: It can be used in the synthesis of functional materials, such as luminescent coordination polymers and biocompatible nanospheres.

Mecanismo De Acción

Target of Action

The primary target of 5-(4-Nitrophenyl)furan-2-carboxylic acid is the iron acquisition process in mycobacterial species . This compound specifically interacts with a protein called MbtI from Mycobacterium tuberculosis .

Mode of Action

5-(4-Nitrophenyl)furan-2-carboxylic acid interacts with its protein target, MbtI, from Mycobacterium tuberculosis . The exact nature of this interaction is still under investigation, but it is known that this compound has the potential to interfere with the iron acquisition process in mycobacterial species .

Biochemical Pathways

The affected biochemical pathway is the siderophore-mediated iron acquisition in Mycobacterium tuberculosis . Iron acts as a cofactor in a variety of processes that allow the establishment and maintenance of the infection in the host .

Result of Action

The result of the action of 5-(4-Nitrophenyl)furan-2-carboxylic acid is the potential disruption of iron acquisition in mycobacterial species . This disruption could inhibit the growth of the bacteria and help in the treatment of diseases caused by these organisms.

Action Environment

The action of 5-(4-Nitrophenyl)furan-2-carboxylic acid can be influenced by various environmental factors. For instance, it is sensitive to light and can degrade upon exposure. Therefore, the storage and handling conditions of this compound can significantly impact its efficacy and stability.

Análisis Bioquímico

Biochemical Properties

5-(4-Nitrophenyl)furan-2-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of the salicylate synthase enzyme MbtI from Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of siderophores, which are essential for iron acquisition in mycobacterial species . The compound interacts with MbtI by binding to its active site, thereby inhibiting its activity and disrupting iron homeostasis in the bacteria . Additionally, 5-(4-Nitrophenyl)furan-2-carboxylic acid has been shown to interact with other proteins involved in iron metabolism, further highlighting its potential as an antitubercular agent .

Cellular Effects

The effects of 5-(4-Nitrophenyl)furan-2-carboxylic acid on various types of cells and cellular processes have been extensively studied. In mycobacterial cells, the compound disrupts iron acquisition by inhibiting the salicylate synthase enzyme MbtI, leading to impaired growth and survival of the bacteria . In mammalian cells, 5-(4-Nitrophenyl)furan-2-carboxylic acid has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in iron metabolism and oxidative stress responses, thereby affecting cellular function .

Molecular Mechanism

The molecular mechanism of action of 5-(4-Nitrophenyl)furan-2-carboxylic acid involves its binding interactions with biomolecules, particularly the salicylate synthase enzyme MbtI. By binding to the active site of MbtI, the compound inhibits its enzymatic activity, preventing the conversion of chorismate to salicylate, a key step in siderophore biosynthesis . This inhibition disrupts iron acquisition in mycobacterial cells, leading to impaired growth and survival . Additionally, 5-(4-Nitrophenyl)furan-2-carboxylic acid may also interact with other enzymes and proteins involved in iron metabolism, further contributing to its antitubercular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4-Nitrophenyl)furan-2-carboxylic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 5-(4-Nitrophenyl)furan-2-carboxylic acid can have sustained effects on cellular function, particularly in terms of inhibiting iron acquisition and disrupting bacterial growth . The compound’s effects may diminish over time due to potential adaptive responses in the target cells .

Dosage Effects in Animal Models

The effects of 5-(4-Nitrophenyl)furan-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits the growth of Mycobacterium tuberculosis without causing significant toxicity . At higher doses, 5-(4-Nitrophenyl)furan-2-carboxylic acid may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .

Metabolic Pathways

5-(4-Nitrophenyl)furan-2-carboxylic acid is involved in metabolic pathways related to iron acquisition and metabolism. The compound interacts with enzymes such as salicylate synthase MbtI, which catalyzes the conversion of chorismate to salicylate, a precursor for siderophore biosynthesis . By inhibiting this enzyme, 5-(4-Nitrophenyl)furan-2-carboxylic acid disrupts the metabolic flux of iron acquisition pathways, leading to reduced siderophore production and impaired iron homeostasis in mycobacterial cells .

Transport and Distribution

Within cells and tissues, 5-(4-Nitrophenyl)furan-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. The compound may be taken up by cells via active transport mechanisms and subsequently distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness as an antitubercular agent .

Subcellular Localization

The subcellular localization of 5-(4-Nitrophenyl)furan-2-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzyme MbtI . Additionally, 5-(4-Nitrophenyl)furan-2-carboxylic acid may undergo post-translational modifications or interact with targeting signals that direct it to specific cellular compartments or organelles . These localization patterns are essential for its inhibitory effects on iron acquisition and bacterial growth .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenyl)furan-2-carboxylic acid typically involves the following steps:

Nitration of Phenylfuran: The starting material, phenylfuran, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position of the phenyl ring.

Carboxylation: The nitrated phenylfuran is then subjected to carboxylation using carbon dioxide in the presence of a base, such as sodium hydroxide, to form the carboxylic acid group at the 2-position of the furan ring.

Industrial Production Methods

In an industrial setting, the production of 5-(4-Nitrophenyl)furan-2-carboxylic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Nitrophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

Esterification: Alcohols, acid catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed

Reduction: 5-(4-Aminophenyl)furan-2-carboxylic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Esters of 5-(4-Nitrophenyl)furan-2-carboxylic acid.

Comparación Con Compuestos Similares

Similar Compounds

5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylic acid: A fluorinated derivative with similar structural features and potential antimycobacterial activity.

5-(2-Nitrophenyl)-2-furoic acid: Another nitrophenyl-substituted furan derivative with comparable chemical properties.

Uniqueness

5-(4-Nitrophenyl)furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to target iron acquisition pathways in mycobacteria sets it apart from other similar compounds, making it a promising candidate for developing new antimycobacterial agents.

Propiedades

IUPAC Name |

5-(4-nitrophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c13-11(14)10-6-5-9(17-10)7-1-3-8(4-2-7)12(15)16/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZTYDPWMQBTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950865 | |

| Record name | 5-(4-Nitrophenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28123-73-1 | |

| Record name | 5-(4-Nitrophenyl)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28123-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Nitrophenyl)-2-furoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028123731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Nitrophenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Nitrophenyl)-2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-(4-Nitrophenyl)furan-2-carboxylic acid interact with its biological target and what are the downstream effects?

A: 5-(4-Nitrophenyl)furan-2-carboxylic acid and its derivatives belong to the 5-phenyl-furan-2-carboxylic acid class of compounds. These compounds are promising antimycobacterial agents that interfere with iron homeostasis in Mycobacterium tuberculosis. [, ] Specifically, they target the enzyme MbtI, which is involved in the biosynthesis of mycobactin. Mycobactins are iron-chelating molecules (siderophores) essential for M. tuberculosis to acquire iron, a critical nutrient for its survival and growth. By inhibiting MbtI, these compounds disrupt iron acquisition, ultimately leading to the death of the bacteria.

Q2: What is the structural characterization of 5-(4-Nitrophenyl)furan-2-carboxylic acid?

A2:

- Molecular Formula: C11H7NO5 []

- Spectroscopic Data: The compound's structure has been confirmed using various spectroscopic techniques including 1H NMR, 13C NMR, and HRMS. Additionally, Single Crystal X-ray Diffraction (SC-XRD) analysis has been conducted to determine its crystal structure. [, ]

Q3: What is known about the Structure-Activity Relationship (SAR) of 5-(4-Nitrophenyl)furan-2-carboxylic acid?

A: While limited information is available specifically on the SAR of 5-(4-Nitrophenyl)furan-2-carboxylic acid, research suggests that modifications to the phenyl ring substituents in 5-phenyl-furan-2-carboxylic acids can significantly impact their antimycobacterial activity and potency. [] For instance, introducing a fluorine atom at the 2-position of the phenyl ring, as in Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate, is one such modification that has been explored. [] Further research is needed to fully elucidate the SAR and identify the structural features critical for optimal activity.

Q4: What is the thermodynamic profile of 5-(4-Nitrophenyl)furan-2-carboxylic acid in different solvents?

A: Studies have investigated the solubility of 5-(4-Nitrophenyl)furan-2-carboxylic acid in propan-2-ol and ethyl acetate at different temperatures. [, ] From these data, thermodynamic parameters such as enthalpy and entropy of dissolution, enthalpy and entropy of melting, and enthalpy and entropy of mixing have been calculated. These studies provide insights into the compound's thermodynamic behavior in different solvents, which can be valuable for understanding its solubility, crystallization, and potential formulation development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2R,5S,6S,7S,10R,12S,13S)-5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B1217043.png)

![2-Methyl-2-[[4,5,5,5-tetrafluoro-4-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-2-[1,2,2,2-tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]ethyl]pentanoyl]amino]propane-1-sulfonic acid](/img/structure/B1217045.png)

![2-methoxy-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B1217049.png)

![N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)hydroxylamine](/img/structure/B1217063.png)